![molecular formula C19H21N3O5 B4995941 N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 by Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, this compound 11-7082 prevents the activation and translocation of NF-κB to the nucleus, where it regulates the transcription of various genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound 11-7082 has been shown to inhibit the replication of various viruses, including HIV-1, hepatitis B, and hepatitis C viruses. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and can be used at low concentrations. It has also been shown to be relatively non-toxic and to have minimal side effects in animal studies. However, this compound 11-7082 has some limitations as well. It can be unstable in aqueous solutions and may require the use of organic solvents for stability. Additionally, the inhibition of NF-κB by this compound 11-7082 can be cell type-specific and may not be effective in all cell types.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the potential therapeutic applications of this compound 11-7082 in various diseases, including inflammatory and autoimmune diseases, cancer, and viral infections. Additionally, the development of new formulations and delivery methods for this compound 11-7082 may improve its efficacy and reduce potential side effects.
Synthesemethoden
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide 11-7082 can be synthesized by reacting 3-nitrophenol with tert-butyl chloroacetate to form 3-nitrophenoxyacetyl chloride. The resulting compound is then reacted with 2-aminobenzamide to form this compound 11-7082. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under reflux conditions.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide 11-7082 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. By inhibiting NF-κB activation, this compound 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound 11-7082 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting the NF-κB pathway, which is often dysregulated in cancer cells.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[[2-(3-nitrophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-19(2,3)21-18(24)15-9-4-5-10-16(15)20-17(23)12-27-14-8-6-7-13(11-14)22(25)26/h4-11H,12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKYECXTNAYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzothiazol-2-yl-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4995858.png)
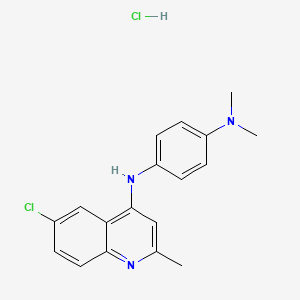
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)
![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)
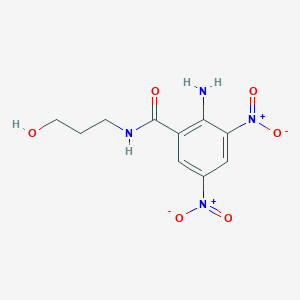
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)
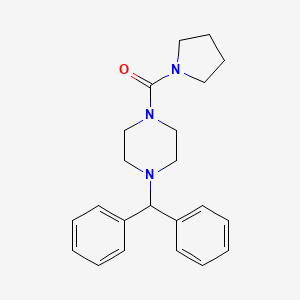
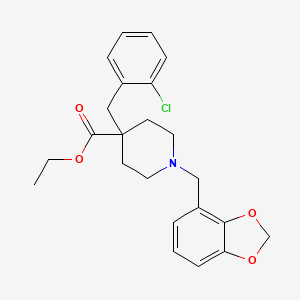
![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)
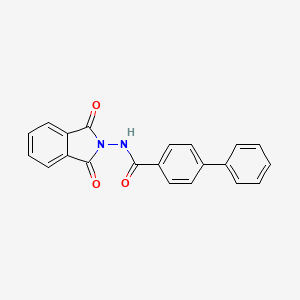
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)